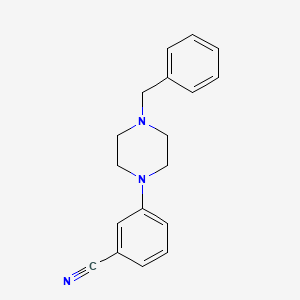

3-(4-Benzylpiperazin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-17-7-4-8-18(13-17)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13H,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZFSWIYQNWLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470065 | |

| Record name | 3-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247118-08-7 | |

| Record name | 3-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Legal Status and Classification:its Legal Status is Undetermined As It Does Not Appear to Be a Compound of Significant Interest in Pharmacology or Illicit Drug Manufacturing, and Therefore is Not Specifically Scheduled or Classified by Regulatory Bodies.

Due to the lack of specific and verifiable information on 3-(4-Benzylpiperazin-1-yl)benzonitrile , it is not possible to generate the requested in-depth scientific article. Providing an analysis based on related compounds would be scientifically unsound and would not adhere to the strict focus on the specified chemical entity.

Future Directions and Advanced Research Perspectives

Design and Synthesis of Next-Generation Multi-Targeting Hybrid Compounds

The benzylpiperazine core is a privileged scaffold in drug discovery, known for its interaction with a variety of biological targets. A significant future direction lies in leveraging this promiscuity to design multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple pathways involved in complex diseases.

One of the most promising applications for MTDLs based on the 3-(4-benzylpiperazin-1-yl)benzonitrile framework is in the treatment of neurodegenerative disorders like Alzheimer's disease. The N-benzylpiperidine and related N-benzylpiperazine analogs have been identified as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's. nih.govresearchgate.net By integrating pharmacophoric features known to interact with these enzymes, novel derivatives of this compound could be synthesized. For instance, structural modifications to the benzyl (B1604629) and benzonitrile (B105546) rings could be explored to optimize binding to the active sites of both AChE and BACE-1.

The synthesis of such hybrid compounds would likely involve multi-step synthetic routes. A plausible approach could start with the reaction of 1-benzylpiperazine (B3395278) with a suitably substituted 3-cyanobenzaldehyde (B1676564) derivative, followed by reductive amination. This method is suggested by the synthesis of the related compound 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile, where N-methylpiperazine is used in place of N-benzylpiperazine. chemicalbook.com

The following table outlines potential structural modifications to the this compound scaffold and their intended impact on multi-target activity:

| Structural Modification | Rationale for Multi-Target Activity | Potential Therapeutic Target(s) |

| Introduction of a hydroxyl or methoxy (B1213986) group on the benzyl ring | Enhance binding to the catalytic or peripheral anionic site of AChE. | Acetylcholinesterase (AChE) |

| Replacement of the benzonitrile with an indanone or related heterocyclic system | Optimize interactions with the catalytic dyad of BACE-1. | β-Secretase-1 (BACE-1) |

| Halogenation of the benzonitrile ring | Modulate pharmacokinetic properties and potentially enhance binding affinity. | AChE, BACE-1 |

Exploration of Novel Therapeutic Indications and Biological Pathways

Beyond neurodegenerative diseases, the this compound scaffold holds potential for a range of other therapeutic applications. The exploration of its activity against different biological pathways could unveil novel treatment paradigms.

The nitrile group, a key feature of the parent compound, is a versatile pharmacophore present in numerous approved drugs. nih.gov Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it a valuable component for designing inhibitors of various enzymes. For example, phenylpiperazine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial target in oncology. nih.gov Future research could, therefore, involve screening this compound and its derivatives for activity against a panel of cancer-related kinases.

Furthermore, arylpiperazine derivatives have a well-established history as ligands for serotonin (B10506) and other neurotransmitter receptors. This suggests that the this compound scaffold could be a starting point for developing novel agents for psychiatric disorders. By systematically modifying the substitution patterns on both aromatic rings, it may be possible to fine-tune the selectivity and functional activity at different receptor subtypes.

The table below summarizes potential novel therapeutic indications and the corresponding biological pathways that could be explored for derivatives of this compound.

| Potential Therapeutic Indication | Biological Pathway/Target | Rationale |

| Oncology | EGFR Tyrosine Kinase Inhibition | Phenylpiperazine derivatives have shown promise as EGFR inhibitors. nih.gov |

| Psychiatric Disorders | Serotonin Receptor Modulation | The arylpiperazine moiety is a common feature in many CNS-active drugs. |

| Inflammatory Diseases | Cytokine Signaling Pathways | Certain piperazine-containing compounds have demonstrated anti-inflammatory properties. |

Despite a comprehensive search for information on the chemical compound This compound , publicly available scientific literature and chemical databases lack specific data regarding its synthesis, detailed chemical properties, mechanism of action, and applications.

The absence of specific data prevents a detailed and accurate discussion of the following key areas as outlined in the request:

Q & A

Q. What safety protocols should be followed when handling 3-(4-benzylpiperazin-1-yl)benzonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal: Segregate waste into halogenated/organic containers and ensure disposal via certified hazardous waste management services to prevent environmental contamination .

- Emergency Measures: In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent dispersion. For inhalation exposure, relocate to fresh air and seek medical evaluation .

Q. What are the standard synthetic routes and purification methods for this compound?

Methodological Answer:

- Synthesis: A common route involves nucleophilic substitution between 3-fluorobenzonitrile and 4-benzylpiperazine under reflux in aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5 in 3:7 hexane:EtOAc) and recrystallize from ethanol for single-crystal growth .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: ESI-MS (positive mode) should display [M+H]⁺ at m/z 278.1 (calc. 277.18) .

Advanced Research Questions

Q. How can the crystal structure of this compound be validated for publication?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 Venture diffractometer .

- Refinement: Employ SHELXL for structure solution and refinement. Check for R-factor convergence (R₁ < 5%) and validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles .

- Validation Tools: Use PLATON to analyze symmetry and ADDSYM to detect missed symmetry elements .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer potential .

- Molecular Dynamics: Simulate solvent interactions (e.g., in DMSO) using AMBER force fields to predict solubility and aggregation behavior .

Q. How can hydrogen bonding patterns in the solid state be analyzed for this compound?

Methodological Answer:

Q. What experimental approaches are used to evaluate this compound in OLED applications?

Methodological Answer:

- TADF Screening: Measure photoluminescence quantum yield (PLQY) in thin films. Compare singlet-triplet energy gaps (ΔEₛₜ) via time-resolved fluorescence/phosphorescence .

- Device Fabrication: Spin-coat the compound as an emissive layer in ITO/PEDOT:PSS/EML/TPBi/LiF/Al stacks. Test electroluminescence efficiency at varying dopant concentrations .

Q. How can trace impurities in synthesized batches be identified and quantified?

Methodological Answer:

Q. How should conflicting spectroscopic data between computational predictions and experimental results be resolved?

Methodological Answer:

Q. What strategies optimize reaction yields in photochemical vs. thermal synthesis routes?

Methodological Answer:

- Photochemical Routes: Use UV lamps (λ = 365 nm) with photosensitizers (e.g., benzophenone). Monitor reaction progress via in-situ IR to avoid over-irradiation .

- Thermal Routes: Optimize microwave-assisted synthesis (100°C, 150 W) with Pd(OAc)₂ catalysis. Compare yields under inert (N₂) vs. aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.